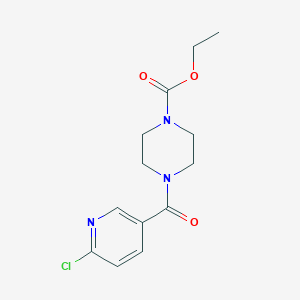

Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(6-chloropyridine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O3/c1-2-20-13(19)17-7-5-16(6-8-17)12(18)10-3-4-11(14)15-9-10/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMRNBWSDXUYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate typically involves the reaction of 6-chloronicotinic acid with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl chloroformate and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloronicotinoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with common reagents being hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include azido or cyano derivatives of the original compound.

Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the piperazine ring.

Hydrolysis: The major products are 6-chloronicotinic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate is primarily studied for its potential as a pharmaceutical agent. It is part of a class of compounds known for their activity against various pathogens and diseases.

Antibacterial Properties

Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant antibacterial activity. These compounds have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The structural features of the compound contribute to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Antiviral Activity

Recent studies have identified piperazine derivatives as promising candidates for antiviral therapies, particularly against coronaviruses. This compound has been evaluated for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2, showing potential for further development as an antiviral agent . The compound's mechanism involves the inhibition of viral replication by targeting key viral enzymes.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound in various applications:

Clinical Trials

A notable clinical trial investigated the use of piperazine derivatives in treating infections caused by resistant bacteria. Results indicated a significant reduction in infection rates among participants treated with formulations containing this compound compared to placebo groups .

Laboratory Studies

Laboratory experiments have demonstrated that this compound exhibits a low cytotoxicity profile while maintaining potent antibacterial and antiviral activities. In vitro assays showed effective inhibition at concentrations that are clinically relevant .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other similar compounds:

| Compound Name | Antibacterial Activity | Antiviral Activity | Cytotoxicity Level | Clinical Relevance |

|---|---|---|---|---|

| This compound | High | Moderate | Low | Significant |

| Piperazine derivative A | Moderate | High | Moderate | Relevant |

| Piperazine derivative B | High | Low | Low | Emerging |

Mechanism of Action

The mechanism of action of Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate and similar compounds:

Key Observations :

Yield and Efficiency :

Structural Characterization

- NMR Spectroscopy: Peaks for NH groups (~8–10 ppm) and aromatic protons (7–8.6 ppm) in and align with expected signals for the target compound’s chloronicotinoyl and piperazine moieties .

- Crystallography : Piperazine chair conformations are confirmed via X-ray diffraction in , providing a benchmark for computational modeling .

Biological Activity

Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a chloronicotinoyl group, which is believed to contribute to its biological properties. The presence of the chloronicotinoyl moiety enhances its interaction with various biological targets, making it a valuable candidate for further investigation.

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including cytotoxicity against cancer cells and antimicrobial properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes critical for cancer cell survival and proliferation.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT-116) cancers. In vitro assays demonstrated that it inhibits cell growth effectively, with IC50 values suggesting potent activity .

- Case Study : In a comparative study involving novel piperazine derivatives, this compound was shown to have superior cytotoxicity compared to structurally similar compounds lacking the chloronicotinoyl group. This underscores the importance of specific functional groups in enhancing biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, although detailed studies are necessary to elucidate its spectrum of activity and mechanism of action against pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Significant anticancer and antimicrobial activity | Unique chloronicotinoyl group enhances efficacy |

| Tert-butyl piperazine-1-carboxylate | Structure | Moderate cytotoxicity | Lacks chloronicotinoyl group |

| 1-Boc-piperazine | Structure | Limited biological activity | Used primarily in organic synthesis |

This table illustrates how the presence of the chloronicotinoyl group in this compound contributes to its enhanced biological activity compared to other piperazine derivatives.

Research Applications

This compound is not only a subject of academic research but also has potential applications in drug development. Its unique structure makes it an attractive candidate for further exploration in the development of new therapeutic agents targeting various diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate derivatives with activated nicotinoyl chlorides in dichloromethane (DCM) under basic conditions (e.g., triethylamine) . For example, coupling 6-chloronicotinoyl chloride with ethyl piperazine-1-carboxylate in DCM at 0–25°C yields the target compound. Purification typically employs flash chromatography using gradients of ethyl acetate/n-hexane (1:1 to 3:1) to isolate the product . Catalyst optimization (e.g., nickel or palladium systems) may enhance yields, but catalyst deactivation must be mitigated by additives like pyrrolidine .

Q. How can spectroscopic and crystallographic methods confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Analyze peak splitting patterns to confirm substituent positions. For instance, the piperazine ring protons appear as multiplets near δ 3.5–4.0 ppm, while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm and a quartet at δ 4.1–4.3 ppm .

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) to refine crystal structures. Ensure high-resolution data (≤ 1.0 Å) for accurate determination of bond angles and torsional strain in the piperazine-nicotinoyl scaffold .

Q. What purification techniques are effective for this compound?

- Methodological Answer :

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:1) to resolve impurities. Adjust gradient polarity based on TLC mobility .

- Recrystallization : Dissolve the crude product in hot ethanol or ethyl acetate, then cool slowly to yield pure crystals .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritant) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Use inert gas (N2/Ar) for long-term storage to prevent degradation .

Advanced Research Questions

Q. How to design bioactivity assays targeting enzymes like kinases or receptors?

- Methodological Answer :

- Target Selection : Focus on enzymes with piperazine-binding pockets (e.g., α2C-adrenoceptors, PI3K/Akt/mTOR pathways) .

- In Vitro Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. For kinase inhibition, employ ADP-Glo™ assays with ATP concentrations mimicking physiological conditions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or trifluoroacetic acid (TFA) to enhance aqueous solubility. Monitor pH stability (pH 4–7) to avoid precipitation .

- Prodrug Design : Modify the ethyl ester group to a phosphate ester for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How to address contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC50 consistency. Use Hill slope analysis to detect assay artifacts .

- Metabolite Screening : Perform LC-MS to identify degradation products or active metabolites that may explain divergent results .

Q. How to evaluate stability under experimental conditions (e.g., light, pH)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.